An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl: A Bifunctional Chelator for Radiopharmaceutical Development
An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl: A Bifunctional Chelator for Radiopharmaceutical Development
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of p-SCN-Bn-TCMC HCl, a bifunctional chelator of significant interest to researchers, scientists, and professionals in the field of drug development, particularly in the area of radiopharmaceuticals.
Introduction
p-SCN-Bn-TCMC HCl, chemically known as 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride, is a bifunctional chelator designed for the stable incorporation of radiometals and their attachment to biological targeting molecules.[1][2] It features two key functional components:
-
A TCMC (or DOTAM) macrocyclic cage: This 1,4,7,10-tetraazacyclododecane-based structure with four acetamide arms serves as a powerful chelator, capable of forming highly stable complexes with a variety of radiometals.[1][3]
-
A para-isothiocyanatobenzyl (p-SCN-Bn) linker: This reactive group allows for the covalent conjugation of the chelator to primary amine groups on biomolecules such as antibodies, peptides, and other proteins.[1][4]
This dual functionality makes p-SCN-Bn-TCMC an essential tool in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications (e.g., targeted radionuclide therapy).[4]
Chemical Structure and Properties
The chemical structure of p-SCN-Bn-TCMC is presented below, followed by a summary of its key chemical and physical properties.
Caption: Chemical structure of p-SCN-Bn-TCMC.
Table 1: Chemical and Physical Properties of p-SCN-Bn-TCMC HCl
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride | [2] |
| Synonyms | p-SCN-Bn-TCMC; p-SCN-Bn-TCMC hydrochloride; (S)-p-SCN-Bn-TCMC HCl | [2][5] |
| CAS Number | 2780352-89-6 (HCl salt) | [1][2] |
| Chemical Formula | C₂₄H₄₁Cl₄N₉O₄S | [1][2] |
| Molecular Weight | 693.51 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in aqueous solutions | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
Experimental Protocols
The following sections outline generalized experimental protocols for the use of p-SCN-Bn-TCMC HCl in the preparation of radiolabeled biomolecules. It is important to note that specific parameters may require optimization depending on the biomolecule and radiometal being used.
Bioconjugation of p-SCN-Bn-TCMC to an Antibody
This protocol describes the conjugation of the chelator to an antibody via the reaction of the isothiocyanate group with primary amines on the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 8.0)
-
p-SCN-Bn-TCMC HCl
-
Anhydrous DMSO or DMF
-
Buffer for conjugation (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a known concentration in the conjugation buffer.
-
Chelator Solution Preparation: Dissolve p-SCN-Bn-TCMC HCl in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a molar excess of the p-SCN-Bn-TCMC solution to the antibody solution. The molar ratio of chelator to antibody will need to be optimized but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle mixing.
-
Purification: Remove unconjugated chelator from the antibody-TCMC conjugate using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by spectrophotometric assay if a chromophoric group is present.
Caption: Bioconjugation workflow.
Radiolabeling of the Antibody-TCMC Conjugate
This protocol outlines the chelation of a radiometal by the TCMC moiety of the antibody-TCMC conjugate.
Materials:
-
Antibody-TCMC conjugate
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃, ²²⁵Ac(NO₃)₃)
-
Labeling buffer (e.g., 0.1 M ammonium acetate, pH 5.0-6.0)
-
Quenching solution (e.g., 50 mM EDTA)
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Setup: In a suitable reaction vial, combine the antibody-TCMC conjugate and the labeling buffer.
-
Radiometal Addition: Add the radiometal solution to the conjugate solution. The amount of radiometal will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time will depend on the radiometal.
-
Quality Control: Determine the radiolabeling efficiency using ITLC. A high radiochemical purity (>95%) is typically desired.
-
Quenching (Optional): If necessary, add a quenching solution (e.g., EDTA) to complex any unchelated radiometal.
-
Purification (Optional): If the radiochemical purity is not satisfactory, the radiolabeled conjugate can be purified using size-exclusion chromatography.
References
- 1. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 4. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
